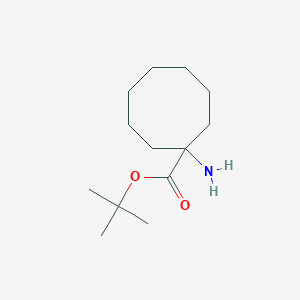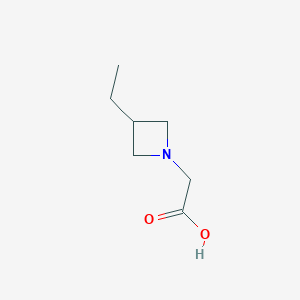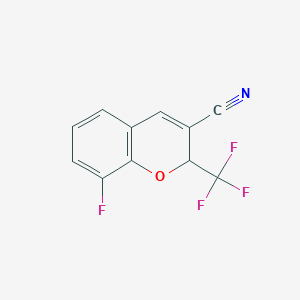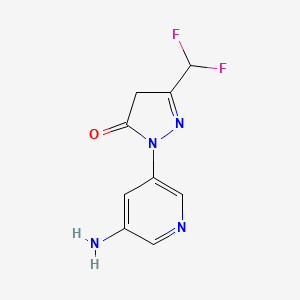
1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities, and a difluoromethyl group, which can enhance the compound’s stability and bioavailability.
Preparation Methods
The synthesis of 1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Amination of the Pyridine Ring:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the pyrazolone core to a pyrazolidine derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazolone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(5-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one include:
1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the difluoromethyl group, which may result in different stability and bioavailability profiles.
1-(5-Aminopyridin-3-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: Contains a trifluoromethyl group, which can further enhance the compound’s stability and lipophilicity compared to the difluoromethyl analog.
The uniqueness of this compound lies in its balanced properties, offering a combination of stability, reactivity, and biological activity that makes it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8F2N4O |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(5-aminopyridin-3-yl)-5-(difluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H8F2N4O/c10-9(11)7-2-8(16)15(14-7)6-1-5(12)3-13-4-6/h1,3-4,9H,2,12H2 |
InChI Key |
HFZAWWVNLPGFES-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CN=CC(=C2)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



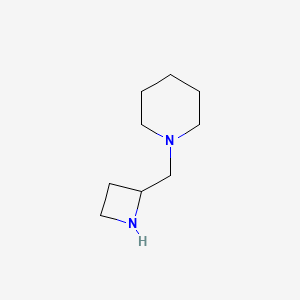
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231062.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13231067.png)
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231073.png)


![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13231082.png)
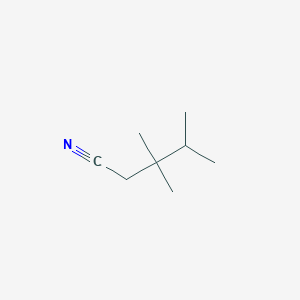
![N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride](/img/structure/B13231098.png)
